Benzene, 1-(3-butyn-1-yloxy)-4-(trifluoromethyl)-

Description

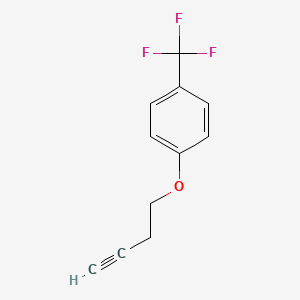

Benzene, 1-(3-butyn-1-yloxy)-4-(trifluoromethyl)-, is a fluorinated aromatic compound featuring a trifluoromethyl (-CF₃) group at the para position and a 3-butyn-1-yloxy (-O-C≡C-CH₂-CH₃) substituent at the ortho position. Though direct synthesis or application data for this compound are absent in the provided evidence, its structural analogs offer insights into its behavior and utility in organic synthesis, materials science, or pharmaceutical intermediates .

Properties

Molecular Formula |

C11H9F3O |

|---|---|

Molecular Weight |

214.18 g/mol |

IUPAC Name |

1-but-3-ynoxy-4-(trifluoromethyl)benzene |

InChI |

InChI=1S/C11H9F3O/c1-2-3-8-15-10-6-4-9(5-7-10)11(12,13)14/h1,4-7H,3,8H2 |

InChI Key |

GCTIUNGMFQQCKB-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCOC1=CC=C(C=C1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of Benzene,1-(3-butyn-1-yloxy)-4-(trifluoromethyl)- typically involves the reaction of a benzene derivative with a butynyl halide in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts like palladium or copper. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

Benzene,1-(3-butyn-1-yloxy)-4-(trifluoromethyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the butynyl group to a butyl group.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzene,1-(3-butyn-1-yloxy)-4-(trifluoromethyl)- has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: Researchers use this compound to study the effects of trifluoromethyl groups on biological activity.

Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Benzene,1-(3-butyn-1-yloxy)-4-(trifluoromethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The butynyl group may also participate in covalent bonding with target molecules, further influencing the compound’s effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs (Table 1) include compounds with trifluoromethyl, alkoxy, or alkenyl/alkynyl substituents.

Substituent Analysis :

- Trifluoromethyl Group : Present in all analogs, the -CF₃ group enhances thermal stability and lipophilicity while deactivating the ring toward electrophilic substitution. This contrasts with electron-donating groups (e.g., -OCH₃ in ), which increase ring reactivity .

- Ether vs. Thioether : The target compound’s ether linkage (-O-) differs from sulfur-containing analogs (e.g., -S- in ), which may exhibit distinct nucleophilicities and oxidation stabilities.

- Alkyne vs. Alkene : The 3-butyn-1-yloxy group introduces a terminal alkyne, enabling click chemistry (e.g., Huisgen cycloaddition), unlike vinyl or propenyl groups in analogs (e.g., ) .

Physical and Electronic Properties

- Solubility: The trifluoromethyl group enhances solubility in nonpolar solvents compared to polar substituents (e.g., -OH or -NH₂). However, the alkyne may reduce solubility relative to shorter-chain ethers (e.g., ’s propenyloxy analog) .

- Electronic Effects : The -CF₃ group’s electron-withdrawing nature (-I effect) reduces electron density on the ring, directing electrophilic attacks to meta positions. This contrasts with electron-donating groups (e.g., -OCH₃ in ), which activate ortho/para positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.